N-(3-((4-benzylpiperazin-1-yl)sulfonyl)-2,4,6-trimethylphenyl)-N-methylmethanesulfonamide
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Description
N-(3-((4-benzylpiperazin-1-yl)sulfonyl)-2,4,6-trimethylphenyl)-N-methylmethanesulfonamide is a useful research compound. Its molecular formula is C22H31N3O4S2 and its molecular weight is 465.63. The purity is usually 95%.
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Mechanism of Action
Target of Action
Similar compounds with a benzylpiperazine moiety have been reported to exhibit significant antibacterial and antifungal activity , suggesting that the targets could be enzymes or proteins essential for microbial growth and survival.
Mode of Action
It’s suggested that the compound may interact with its targets, possibly through binding to active sites, thereby inhibiting their function . This interaction could lead to the disruption of essential biological processes in the target organisms, resulting in their growth inhibition or death .
Biochemical Pathways
Given its reported antimicrobial activity , it can be inferred that the compound likely interferes with pathways critical for the survival and proliferation of bacteria and fungi.
Result of Action
The compound has been reported to exhibit significant antibacterial and antifungal activity . This suggests that the molecular and cellular effects of the compound’s action result in the inhibition of growth or death of the target organisms.
Properties
IUPAC Name |
N-[3-(4-benzylpiperazin-1-yl)sulfonyl-2,4,6-trimethylphenyl]-N-methylmethanesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H31N3O4S2/c1-17-15-18(2)22(19(3)21(17)23(4)30(5,26)27)31(28,29)25-13-11-24(12-14-25)16-20-9-7-6-8-10-20/h6-10,15H,11-14,16H2,1-5H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVQLWANISAZHAA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1N(C)S(=O)(=O)C)C)S(=O)(=O)N2CCN(CC2)CC3=CC=CC=C3)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H31N3O4S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.